molecular formula C7H15N B12912124 2,4,4-Trimethyl-pyrrolidine CAS No. 73604-52-1

2,4,4-Trimethyl-pyrrolidine

Cat. No.: B12912124
CAS No.: 73604-52-1
M. Wt: 113.20 g/mol
InChI Key: DMLFUWCXZHZERA-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-pyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C7H15N. It is a derivative of pyrrolidine, characterized by the presence of three methyl groups at the 2nd and 4th positions of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4,4-Trimethyl-1-pentene with ammonia in the presence of a catalyst can yield this compound. Another method involves the reduction of 2,4,4-Trimethyl-pyrrole using hydrogen gas and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves continuous flow processes in tube reactors. The reaction is carried out in the liquid phase, often using the cycle gas method to ensure efficient conversion and high yields .

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

2,4,4-Trimethyl-pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,4-Trimethyl-pyrrolidine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other pyrrolidine derivatives .

Properties

CAS No.

73604-52-1

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

2,4,4-trimethylpyrrolidine

InChI

InChI=1S/C7H15N/c1-6-4-7(2,3)5-8-6/h6,8H,4-5H2,1-3H3

InChI Key

DMLFUWCXZHZERA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1)(C)C

Origin of Product

United States

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